Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a tetrahydroquinazolinone moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the piperazine nitrogen, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis .
Properties
IUPAC Name |
tert-butyl 4-(2,4-dioxo-3-propan-2-yl-1H-quinazolin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-13(2)24-17(25)15-12-14(6-7-16(15)21-18(24)26)22-8-10-23(11-9-22)19(27)28-20(3,4)5/h6-7,12-13H,8-11H2,1-5H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANVZPWKDCDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing piperazine rings, which this compound has, are known to have diverse biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The presence of the piperazine ring might enhance favorable interaction with macromolecules .
Result of Action
Compounds with similar structures have shown a wide spectrum of biological activities .
Biological Activity
Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate (hereafter referred to as TBQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TBQ, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBQ is characterized by its complex structure comprising a piperazine ring linked to a tetrahydroquinazoline moiety with two keto groups. Its molecular formula is with a molecular weight of 388.47 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that TBQ exhibits promising antimicrobial properties. It has been tested against various strains of bacteria and fungi. The compound's mechanism appears to involve the inhibition of bacterial efflux pumps, which are critical for multidrug resistance in pathogens such as Escherichia coli . This property makes TBQ a candidate for further development as an antibiotic potentiator.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Neuroprotective Effects
In vitro studies have demonstrated that TBQ can provide neuroprotective effects against oxidative stress-induced neuronal damage. Specifically, it has been shown to enhance cell viability in astrocytic cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease . The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating neuroinflammation.
Case Study: Neuroprotection in Astrocytes
- Objective : To evaluate the protective effects of TBQ on astrocytes exposed to Aβ.
- Findings : Treatment with TBQ resulted in a significant increase in cell viability from 43.78% to 62.98% when co-administered with Aβ at a concentration of 100 µM.
The biological activity of TBQ can be attributed to several mechanisms:
- Inhibition of Efflux Pumps : TBQ has been identified as an allosteric inhibitor of the AcrAB-TolC efflux pump in E. coli, enhancing the efficacy of co-administered antibiotics .
- Reduction of Oxidative Stress : By modulating inflammatory pathways and reducing oxidative stress markers like malondialdehyde (MDA), TBQ protects neuronal cells from apoptosis .
- Modulation of Cytokine Production : The compound downregulates the expression of pro-inflammatory cytokines in response to neurotoxic stimuli.
Research Findings and Future Directions
The current body of research suggests that TBQ holds potential as both an antimicrobial agent and a neuroprotective compound. Further studies are warranted to explore:
- In Vivo Efficacy : Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
- Structural Modifications : Investigating analogs with modified structures could enhance potency and selectivity for specific biological targets.
- Combination Therapies : Exploring the synergistic effects of TBQ with existing antibiotics could provide new avenues for treating resistant infections.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Boc Motifs
Several structurally related compounds share the tert-butyl piperazine-1-carboxylate backbone but differ in substituents and biological targets:
Key Observations :
- Substituent Diversity : The piperazine-Boc scaffold is highly adaptable, supporting diverse substituents (e.g., pyridinyl, pyrimidinyl, thiadiazolyl) that influence electronic properties and binding affinity .
- Synthetic Flexibility : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) and condensation reactions are prevalent for introducing aryl/heteroaryl groups . Bromination and cyanation enable further functionalization .
Tetrahydroquinazolinone Analogues
Compounds with tetrahydroquinazolinone cores but differing in peripheral groups include:
Key Observations :
- Fused Ring Systems: The tetrahydroquinazolinone’s planar structure is often extended with fused rings (e.g., triazino-thieno-isoquinoline) to enhance π-π stacking in target binding .
Crystallographic and Computational Analysis
- Structural Confirmation : Tools like SHELX and Mercury are critical for resolving piperazine-Boc conformations and hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ).
- Packing Similarity : Piperazine derivatives often exhibit conserved packing motifs (e.g., centrosymmetric dimers), which can predict solubility and crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
